![molecular formula C7H9ClN2 B1591766 2-Chloro-5-isopropylpyrimidine CAS No. 596114-50-0](/img/structure/B1591766.png)
2-Chloro-5-isopropylpyrimidine
Overview
Description
2-Chloro-5-isopropylpyrimidine (CIPP) is an aromatic heterocyclic compound that belongs to the pyrimidine family. It has a molecular formula of C7H9ClN2 and a molecular weight of 156.61 .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . It has a monoisotopic mass of 156.045425 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, pyrimidine derivatives are known to undergo various chemical reactions due to their synthetic versatility .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point of 247.7°C at 760 mmHg . The compound should be stored in a cool and dry place, in a tightly closed container .Scientific Research Applications
Molecular and Vibrational Analysis
2-Chloro-5-isopropylpyrimidine has been utilized in molecular conformational analysis and vibrational spectral analysis. It's instrumental in the study of molecular dynamics, particularly in identifying electrophile attacking sites and understanding intra-molecular non-covalent interactions. This compound's degradation properties, such as autoxidation and hydrolysis, are also explored through bond dissociation energies and radial distribution functions (Al-Omary et al., 2017).
Synthesis and Antitumor Activity
The synthesis of derivatives of this compound, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has been reported. These derivatives exhibit potent inhibitory activity against mammalian dihydrofolate reductase and show significant antitumor activity in specific cancer models, highlighting their potential in cancer treatment (Grivsky et al., 1980).
Antiviral Activity
Studies have also been conducted on analogues of this compound, such as 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines. These compounds exhibit marked inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, demonstrating their potential as antiretroviral agents (Hocková et al., 2003).
Liquid Crystal Research
This compound and its derivatives have been used in the study of liquid crystals. Research has focused on understanding the smectic A-promoting effect of halogen end-groups in calamitic liquid crystals, which has implications for the development of advanced liquid crystal displaysand materials (Rupar et al., 2013).
Chemotherapy Research
In chemotherapy research, compounds like S-1, which include derivatives of this compound, have been evaluated in clinical trials for their efficacy against gastric cancer. These trials assess the safety, toxicity, and activity of such compounds, contributing to the development of new cancer treatments (Chollet et al., 2003).
Synthetic Applications in Polymers
The utility of chloropyrimidine derivatives, including this compound, has been demonstrated in synthetic applications for the preparation of polymers. These compounds serve as active dehydrating and desulfhydrylating reagents, facilitating the creation of diverse polymer structures (Kondo et al., 1981).
Antibacterial Properties
New classes of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, derived from this compound, have been synthesized and evaluated for their antibacterial properties. This highlights the compound's potential application in developing novel antibacterial agents (Etemadi et al., 2016).
Safety and Hazards
2-Chloro-5-isopropylpyrimidine is classified as a warning under the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
2-chloro-5-propan-2-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(2)6-3-9-7(8)10-4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLAUXDLHKYUIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600562 | |
Record name | 2-Chloro-5-(propan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
596114-50-0 | |
Record name | 2-Chloro-5-(propan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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